Prochlorperazine mesilate

Description

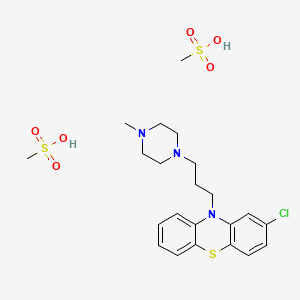

Prochlorperazine mesilate (C₂₀H₂₄ClN₃S · 2CH₄O₃S) is a phenothiazine derivative and dopamine D₂ receptor antagonist primarily used as an antiemetic to treat nausea and vomiting associated with chemotherapy, migraines, and vestibular disorders . It exists as a dimethanesulfonate salt, containing 66% of the active prochlorperazine base . The mesilate salt is formulated for intramuscular injection due to its solubility profile, ensuring rapid systemic absorption . This compound is distinguished from its maleate counterpart (used in oral tablets) by its higher active base content and route-specific pharmacokinetics .

Properties

IUPAC Name |

2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3S.2CH4O3S/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24;2*1-5(2,3)4/h2-3,5-8,15H,4,9-14H2,1H3;2*1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTOOUKJFDLARFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.CS(=O)(=O)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32ClN3O6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20199844 | |

| Record name | Prochlorperazine mesilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51888-09-6 | |

| Record name | Prochlorperazine mesilate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051888096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prochlorperazine mesilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-10-[3-(4-methyl-1-piperazinyl)propyl]-10H-phenothiazine dimethanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROCHLORPERAZINE DIMETHANESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/531SH87H9N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Conditions and Stoichiometry

-

Molar ratio : A 1:1 stoichiometric ratio of prochlorperazine to methanesulfonic acid is typically employed to ensure complete salt formation.

-

Solvent system : The reaction is conducted in a polar aprotic solvent such as ethanol or acetone to facilitate mixing and crystallization.

-

Temperature : Room temperature (20–25°C) is preferred to avoid degradation of the heat-sensitive free base.

-

Purification : The resulting salt is purified via recrystallization from a mixture of water and ethanol, yielding a white crystalline powder with a molecular weight of 566.2 g/mol.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular formula | CHClNS·CHSOH | |

| Molecular weight | 566.2 g/mol | |

| Solubility in water | Very soluble | |

| Solubility in ethanol | Sparingly soluble | |

| pH (1% aqueous solution) | 2.0–3.0 |

Pharmaceutical Formulation Strategies

This compound is formulated primarily as an injectable solution for intramuscular (IM) or intravenous (IV) administration. Its compatibility with aqueous systems and stability at low pH make it suitable for parenteral delivery.

Injectable Formulation Composition

The injectable form (e.g., Stemetil®) contains:

Table 2: Representative Injectable Formulation (Per 1 mL)

| Component | Quantity | Function |

|---|---|---|

| This compound | 12.5 mg | Active ingredient |

| Sodium chloride | 8.5 mg | Tonicity adjustment |

| Sodium citrate | 3.5 mg | pH buffering (2.0–3.0) |

| Sodium sulphite | 1.0 mg | Antioxidant |

| Water for injection | q.s. to 1 mL | Solvent |

Reconstitution Guidelines for Clinical Use

In clinical trials, this compound is reconstituted for IV infusion by diluting 50–100 mg in 250 mL of 5% dextrose, achieving a final concentration of 0.2–0.4 mg/mL. The solution is administered over 20 minutes, with strict adherence to compatibility guidelines to avoid precipitation or interaction with dexamethasone.

Analytical Characterization and Quality Control

Quality assurance of this compound involves rigorous analytical testing to confirm identity, purity, and potency.

Key Analytical Methods

-

High-performance liquid chromatography (HPLC) : Quantifies this compound and detects impurities such as N-desmethyl prochlorperazine and sulfoxide derivatives.

-

Nuclear magnetic resonance (NMR) spectroscopy : Validates the molecular structure by confirming proton environments in the phenothiazine and mesylate moieties.

-

Ultraviolet-visible (UV-Vis) spectroscopy : Assesses concentration in solution using the absorbance maxima at 254 nm.

Table 3: Stability-Indicating Parameters

| Parameter | Specification |

|---|---|

| Assay (HPLC) | 95–105% of labeled claim |

| Related substances | ≤2.0% total impurities |

| pH | 2.0–3.0 |

| Particulate matter | Complies with USP <788> |

Industrial Manufacturing Considerations

Large-scale production of this compound requires adherence to Good Manufacturing Practices (GMP) and optimization of critical process parameters.

Scale-Up Challenges

-

Crystallization control : Uniform crystal size distribution is essential to ensure consistent dissolution rates and bioavailability.

-

Light sensitivity : Manufacturing areas must use amber glass containers or low-actinic lighting to prevent photodegradation of the free base during synthesis.

-

Regulatory compliance : Batch records must document raw material sourcing (e.g., methanesulfonic acid purity ≥99.5%) and in-process testing results.

Case Study: Stemetil® Production

The patented Stemetil® formulation (May & Baker Ltd) involves:

-

Dissolving this compound in preheated (40°C) water for injection.

-

Sequential addition of sodium citrate, sodium sulphite, and sodium chloride under nitrogen blanket to prevent oxidation.

-

Sterile filtration through a 0.22 μm membrane and filling into amber Type I glass vials.

Emerging Innovations and Clinical Applications

Recent clinical trials explore this compound’s potential in oncology, particularly as a dynamin inhibitor to enhance monoclonal antibody therapies. In the HER2Pro 1b trial, this compound (0.8 mg/kg IV) was co-administered with pertuzumab and trastuzumab, demonstrating feasibility in metastatic breast cancer treatment.

Mechanistic Synergy

This compound inhibits clathrin-mediated endocytosis, prolonging the cell surface presence of HER2 receptors and enhancing antibody-dependent cellular cytotoxicity (ADCC). This application necessitates precise dose escalation protocols to mitigate extrapyramidal side effects, a known risk with phenothiazines .

Chemical Reactions Analysis

Metabolic Reactions

Prochlorperazine mesilate undergoes extensive hepatic metabolism, primarily via oxidation, hydroxylation, demethylation, sulfoxide formation, and glucuronic acid conjugation . CYP2D6 is the primary enzyme responsible for oxidation, while other phase I and II enzymes facilitate subsequent transformations .

Key Metabolic Pathways and Products:

These metabolites are detectable in plasma and urine, with enterohepatic circulation contributing to prolonged elimination . The terminal elimination half-life is ~8–9 hours after oral or intravenous administration .

Analytical Oxidation Reactions

This compound reacts stoichiometrically with N-chlorosuccinimide (NCS) in acidic media, enabling its quantification via titrimetric and spectrophotometric methods .

Reaction Conditions and Outcomes:

The oxidation mechanism involves bromine generation (from NCS and KBr in HCl), which reacts with prochlorperazine’s phenothiazine core to form sulfoxides . Residual bromine is quantified via dye bleaching, with linear Beer-Lambert compliance (R² ≥ 0.9986) .

Reactivity in Pharmaceutical Formulations

This compound’s phenothiazine core is prone to oxidative degradation under light or acidic conditions, necessitating antioxidants (e.g., sodium sulphite) in injectable formulations . Degradation products include sulfoxides and N-oxides, which are pharmacologically inactive .

Scientific Research Applications

Psychiatric Applications

Prochlorperazine is primarily indicated for the treatment of psychotic disorders, including schizophrenia and schizoaffective disorder. It is effective in managing both acute episodes and chronic conditions, particularly for alleviating positive symptoms such as hallucinations and delusions .

- Dosage : For adults, the typical dosage ranges from 5 to 10 mg orally every 6 to 8 hours, with a maximum daily dose of up to 150 mg depending on the severity of symptoms .

Anti-emetic Properties

Prochlorperazine is widely recognized for its antiemetic properties, making it a first-line treatment for severe nausea and vomiting, including that associated with chemotherapy, postoperative care, and migraines.

- Migraine Treatment : Recent studies have highlighted prochlorperazine's efficacy in treating migraine-associated nausea. It has been recommended as a first-line agent in emergency departments for acute migraine management due to its rapid onset of action . In a comparative study, prochlorperazine was found to be superior to other dopamine antagonists in reducing pain and the need for opioids .

- Dosage for Nausea : The recommended dosage for severe nausea is typically 5 to 10 mg administered orally or intramuscularly every 6 to 8 hours, with a maximum of 40 mg per day .

Off-label Uses

Prochlorperazine is also utilized off-label for various conditions:

- Anxiety Disorders : Although not a first-line treatment, it may be prescribed for generalized non-psychotic anxiety at doses less than 20 mg per day for short durations (less than 12 weeks) .

- Acute Mountain Sickness (AMS) : A recent randomized trial indicated that prochlorperazine could be effective in preventing AMS during rapid ascents to high altitudes, potentially limiting morbidity associated with altitude sickness .

Case Studies and Clinical Evidence

Numerous case studies have documented the effectiveness of prochlorperazine in various clinical settings:

- Case Study in Pediatric Care : A report highlighted the adverse effects of off-label prochlorperazine use in children leading to uncontrolled vomiting and prolonged hospitalization. This underscores the need for cautious prescribing practices .

- Efficacy in Emergency Medicine : A systematic review concluded that prochlorperazine is as effective as newer antiemetics like ondansetron for managing nausea in emergency settings, reinforcing its role despite the availability of newer alternatives .

Pharmacological Profile

Prochlorperazine acts primarily by blocking D2 dopamine receptors in the brain, which reduces dopaminergic activity linked to nausea and psychotic symptoms. It also has antihistaminic and anticholinergic properties that contribute to its therapeutic effects .

| Property | Details |

|---|---|

| Drug Class | First-generation antipsychotic (phenothiazine) |

| Mechanism of Action | D2 receptor antagonist; also blocks histaminergic and cholinergic receptors |

| Common Side Effects | Drowsiness, dizziness, constipation, blurred vision |

| Serious Side Effects | Tardive dyskinesia, neuroleptic malignant syndrome |

Mechanism of Action

Prochlorperazine mesilate exerts its effects primarily through its anti-dopaminergic activity. It blocks dopamine D2 receptors in the brain, particularly in the chemoreceptor trigger zone and the mesolimbic pathway. This blockade reduces the action of dopamine, leading to its antiemetic and antipsychotic effects . Additionally, it exhibits antagonistic activity at histaminergic, cholinergic, and noradrenergic receptors, contributing to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Prochlorperazine Salts: Mesilate vs. Maleate

Prochlorperazine mesilate and maleate differ in salt composition, active base percentage, and clinical applications:

The mesilate salt’s enhanced solubility makes it suitable for rapid-onset scenarios, while the maleate salt is preferred for oral maintenance therapy .

Comparison with Other Phenothiazine Antiemetics

Prochlorperazine shares structural and mechanistic similarities with other phenothiazines but differs in efficacy and side-effect profiles:

Prochlorperazine exhibits stronger D₂ receptor selectivity compared to chlorpromazine, reducing sedation but increasing extrapyramidal risk .

Comparison with Non-Phenothiazine Antiemetics

Dexamethasone (Corticosteroid)

- 14/42 for prochlorperazine (P < 0.001) .

- Side Effects: Lower somnolence (12% vs. 60%) and appetite suppression .

Ondansetron (5-HT₃ Antagonist)

- Efficacy : Equivalent reduction in post-operative vomiting (11–19% incidence) but higher headache risk (35% vs. 29–32%) .

- Mechanism : Targets 5-HT₃ receptors, avoiding dopamine-related side effects (e.g., extrapyramidal symptoms) .

Nabilone (Cannabinoid)

- Efficacy: Outperforms prochlorperazine in non-platinum chemotherapy (7/37 patients symptom-free vs. 3/37) but equivalent for high-dose cisplatin .

- Side Effects : Dose-limiting dizziness (25% vs. mild drowsiness with prochlorperazine) .

Ketorolac (NSAID)

- Use : Compared for migraine relief, but prochlorperazine remains preferred due to central anti-dopaminergic effects .

Pharmacokinetic and Formulation Considerations

- Buccal vs. Oral Prochlorperazine : Buccal administration reduces metabolite exposure by 50% compared to oral tablets, enhancing efficacy in acute settings .

- Matrix Effects: Prochlorperazine exhibits ≥200% ion enhancement in mass spectrometry, complicating analytical detection compared to olanzapine or diphenoxylate .

- Drug Interactions : Cationic surfactants (e.g., CTAB) reduce voltammetric signals, while anionic surfactants (e.g., SDS) enhance them at low concentrations .

Biological Activity

Prochlorperazine mesilate is a phenothiazine derivative primarily used as an antiemetic and antipsychotic. Its biological activity is characterized by its ability to block dopamine receptors in the central nervous system, particularly the D2 subtype, which plays a crucial role in its therapeutic effects against nausea and vomiting as well as its antipsychotic properties.

This compound exerts its pharmacological effects through several mechanisms:

- Dopamine Receptor Antagonism: It primarily blocks D2 dopamine receptors in the brain, particularly in the chemoreceptor trigger zone (CTZ) which is involved in the vomiting reflex. This action reduces the sensation of nausea and prevents vomiting .

- Histaminergic and Cholinergic Receptor Blockade: In addition to dopamine receptors, prochlorperazine also antagonizes histamine H1 and cholinergic receptors, contributing to its antiemetic effects and sedation .

- Inhibition of P2X7 Receptors: Recent studies have shown that prochlorperazine can inhibit P2X7 receptors in human macrophages, affecting calcium ion influx independently of its dopaminergic activity .

Pharmacokinetics

- Absorption: Prochlorperazine is well absorbed from the gastrointestinal tract with an oral bioavailability of approximately 12.5%. Peak plasma concentrations are reached about 5 hours post-administration .

- Metabolism: It undergoes extensive hepatic metabolism involving oxidation and conjugation, primarily mediated by CYP2D6 .

- Elimination: The drug is primarily excreted via feces and bile, with a half-life ranging from 8 to 9 hours depending on the route of administration .

Clinical Applications

This compound is utilized in various clinical settings:

- Antiemetic Use: It is effective in treating severe nausea and vomiting due to chemotherapy, surgery, or other medical conditions. It has been shown to be comparable to newer antiemetics like ondansetron .

- Psychiatric Indications: It is also prescribed for managing psychotic disorders such as schizophrenia and severe anxiety disorders due to its antipsychotic properties .

Case Study: Harm from Off-Label Use

A notable case reported significant harm when a child switched from liquid this compound to crushed prochlorperazine maleate tablets due to the unavailability of the liquid formulation. The child experienced uncontrolled vomiting leading to multiple healthcare visits. This case highlights the importance of careful dose conversion between formulations .

Clinical Study on Administration Methods

A clinical study compared the incidence of akathisia (a movement disorder) when administering prochlorperazine via a 2-minute push versus a 15-minute intravenous infusion. The results indicated a 50% reduction in akathisia incidence with the slower infusion method, suggesting that administration speed can significantly affect side effect profiles .

Summary of Biological Activity

| Biological Activity | Description |

|---|---|

| Primary Action | D2 dopamine receptor antagonist |

| Additional Actions | Antagonism of H1 histamine and cholinergic receptors |

| Unique Mechanism | Inhibition of P2X7 receptor in macrophages |

| Therapeutic Uses | Antiemetic for nausea/vomiting; antipsychotic for schizophrenia/anxiety |

| Pharmacokinetics | Well absorbed; hepatic metabolism; excreted via feces |

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying prochlorperazine mesilate in drug substances?

- Methodology : A reverse-phase Ultra Performance Liquid Chromatography (UPLC) method using an Acquity BDH C4 column (100 × 2.1 mm, 1.7 µm) has been validated per ICH guidelines. This method ensures specificity, linearity (10–150% of target concentration), and precision (RSD <2%) for assay determination. Solution stability is confirmed for up to 48 hours at room temperature .

Q. How is the chemical structure of this compound characterized?

- Methodology : Structural characterization employs spectroscopic techniques:

- FTIR : Identifies functional groups (e.g., sulfonate groups in mesilate salts).

- UV-Vis : Quantifies absorbance at λmax = 254 nm for concentration analysis.

- 1H/13C NMR : Confirms the phenothiazine core and piperazine side chain .

Q. What are the key steps in synthesizing this compound?

- Methodology : Synthesis involves:

Nucleophilic substitution : Introduction of the piperazine side chain to the phenothiazine core.

Salt formation : Reaction with methanesulfonic acid to form the mesilate salt.

Purity is optimized via continuous flow reactors and crystallization in ethanol .

Q. How are pharmacopeial standards applied to assess this compound purity?

- Methodology : The European Pharmacopoeia (EP) specifies identity tests (e.g., thin-layer chromatography) and assay limits (NLT 90.0%, NMT 110.0%). Impurity thresholds for sulfoxides and dimers are set at ≤0.2% .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound formulations?

- Methodology : Accelerated stability studies (40°C/75% RH) combined with forced degradation (acid/base hydrolysis, oxidation) identify degradation pathways. UPLC-PDA detects sulfoxide impurities (m/z 407), while mass balance calculations reconcile discrepancies between assay and impurity results .

Q. What strategies differentiate this compound from maleate in formulation studies?

- Methodology :

- Salt content : Mesilate contains 66% active base vs. maleate’s 62%, quantified via titration.

- Solubility : Mesilate exhibits higher aqueous solubility (0.1% w/v) compared to maleate.

- Stability : Mesilate formulations show reduced photodegradation in light-protected containers .

Q. How do impurities (e.g., sulfoxides) impact this compound’s pharmacological activity?

- Methodology :

- In vitro receptor binding assays : Compare dopamine D2 receptor affinity (IC50) of pure mesilate vs. sulfoxide-contaminated batches.

- In vivo models : Assess antiemetic efficacy in cisplatin-induced emesis rodent models, correlating impurity levels with reduced therapeutic response .

Q. What experimental designs are optimal for studying this compound’s pharmacokinetics in complex matrices?

- Methodology :

- Biological samples : Use HPLC-MS/MS with deuterated internal standards (e.g., Prochlorperazine D8) to enhance sensitivity (LOQ = 0.1 ng/mL).

- Tissue distribution : Radiolabeled (14C) mesilate tracks biodistribution in preclinical models .

Q. How can computational models predict this compound’s interactions with excipients?

- Methodology : Molecular docking (e.g., AutoDock Vina) simulates interactions between mesilate and common stabilizers (e.g., polysorbate 80). FTIR and DSC validate compatibility by detecting shifts in carbonyl peaks or melting endotherms .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.